4-Bromo-2-(hydroxymethyl)benzoic acid

Catalog No.
S1915232
CAS No.
670256-21-0
M.F
C8H7BrO3
M. Wt
231.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(hydroxymethyl)benzoic acid

CAS Number

670256-21-0

Product Name

4-Bromo-2-(hydroxymethyl)benzoic acid

IUPAC Name

4-bromo-2-(hydroxymethyl)benzoic acid

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

InChI

InChI=1S/C8H7BrO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,10H,4H2,(H,11,12)

InChI Key

YNXAGQITFDILGX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)CO)C(=O)O

Canonical SMILES

C1=CC(=C(C=C1Br)CO)C(=O)O

4-Bromo-2-(hydroxymethyl)benzoic acid is an aromatic compound with the molecular formula C8H7BrO3C_8H_7BrO_3 and a molecular weight of 231.04 g/mol. It features a bromine atom attached to the benzene ring at the para position relative to a hydroxymethyl group. This compound is notable for its unique structure, which combines both halogen and hydroxymethyl functionalities, making it of interest in various chemical and biological applications. The compound's CAS number is 670256-21-0, and it is classified as a benzoic acid derivative .

  • Potential as a Building Block for Organic Synthesis: Due to its functional groups (a carboxylic acid and a bromomethyl group), 4-Bromo-2-(hydroxymethyl)benzoic acid could potentially serve as a building block for the synthesis of more complex molecules. However, there is currently a lack of scientific literature documenting its use in this way.
  • Availability for Research Purposes: Several chemical suppliers offer 4-Bromo-2-(hydroxymethyl)benzoic acid for purchase, often as a reference standard for analytical techniques [, , ]. This suggests that it may be used in research, but the specific applications are not explicitly described.
Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, facilitating the synthesis of derivatives.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde under appropriate conditions.

These reactions allow for the functionalization of the compound, leading to a wide range of derivatives with potential applications in pharmaceuticals and materials science.

Several synthetic routes can be employed to produce 4-Bromo-2-(hydroxymethyl)benzoic acid:

  • Bromination of Salicylic Acid: Salicylic acid can be brominated at the para position using bromine or brominating agents.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formylation followed by reduction.
  • Direct Functionalization: Advanced synthetic methods may involve direct functionalization of commercially available benzoic acid derivatives.

These methods highlight the versatility of synthetic strategies available for obtaining this compound .

4-Bromo-2-(hydroxymethyl)benzoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.
  • Material Science: Used as a precursor in polymer chemistry and materials development.

The unique properties imparted by the bromine and hydroxymethyl groups make this compound valuable in research and industrial applications .

Several compounds share structural similarities with 4-Bromo-2-(hydroxymethyl)benzoic acid, offering insights into its uniqueness:

Compound NameSimilarityKey Features
4-Bromo-2,6-dimethylbenzoic acid0.98Contains two methyl groups in addition to bromine
5-Bromo-2-(carboxymethyl)benzoic acid0.96Features a carboxymethyl group instead of hydroxymethyl
4-Bromo-3-(hydroxymethyl)benzoic acid0.86Hydroxymethyl at the meta position
Methyl 3-bromo-5-(hydroxymethyl)benzoate0.82Ester derivative with a similar hydroxymethyl group
4-(2-Hydroxyethyl)benzoic acid0.74Hydroxyethyl group instead of hydroxymethyl

These comparisons illustrate how variations in functional groups can significantly influence the properties and potential applications of similar compounds .

XLogP3

1.1

Wikipedia

4-Bromo-2-(hydroxymethyl)benzoic acid

Dates

Modify: 2023-08-16

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